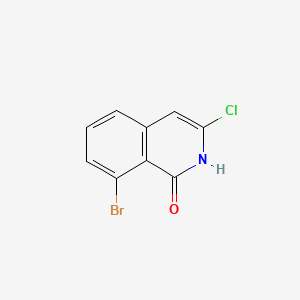

8-Bromo-3-chloroisoquinolin-1(2H)-one

Description

Significance of the Isoquinolin-1(2H)-one Ring System in Organic Chemistry

The isoquinolin-1(2H)-one ring system is a prominent structural core found in a multitude of bioactive molecules and natural products. researchgate.netresearchgate.net This nitrogen-containing heterocyclic scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.gov Its derivatives are known to exhibit diverse pharmacological activities, including antitumor, anti-inflammatory, and cardiovascular properties. nih.gov The isoquinolin-1(2H)-one framework is a key component in various alkaloids and serves as a versatile building block for the synthesis of more complex molecular architectures. researchgate.net The unique structure of the isoquinolone ring, which can be seen as a rigidly fixed skeleton of phenyl-containing amino acids, imparts biomimetic characteristics. researchgate.net Consequently, the development of efficient and sustainable methods for the synthesis of this scaffold has attracted considerable attention in organic synthesis. researchgate.netresearchgate.net

Overview of Halogenated Heterocyclic Systems in Chemical Research

Halogenated heterocyclic compounds are of paramount importance in modern chemical research, serving as indispensable building blocks for creating complex molecules. nbinno.com The introduction of halogen atoms into a heterocyclic system can profoundly influence the molecule's physical, chemical, and biological properties. researchgate.net In medicinal chemistry, halogenation is a common strategy to enhance a drug candidate's profile by increasing membrane permeability, which can facilitate crossing the blood-brain barrier, and by reducing metabolic degradation, thereby extending the drug's half-life. researchgate.net

Halogen atoms, particularly bromine and chlorine, also serve as versatile synthetic handles. They are highly reactive functional groups that can be readily manipulated through various transformations, most notably palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings. nbinno.com This reactivity allows for the facile and selective introduction of diverse substituents, making polyhalogenated heterocycles valuable scaffolds for building libraries of novel compounds in drug discovery programs. dur.ac.uk Beyond pharmaceuticals, these compounds are also finding applications in the development of advanced electronic materials such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nbinno.com

Structural Context of 8-Bromo-3-chloroisoquinolin-1(2H)-one within Isoquinolinone Scaffold Research

This compound is a polyhalogenated derivative of the parent isoquinolin-1(2H)-one core. While specific research on this exact molecule is not extensively documented in publicly available literature, its structure places it at the intersection of several key areas of chemical research. The presence of two different halogen atoms (bromo and chloro) at distinct positions (C8 and C3) on the bicyclic ring system makes it a highly interesting substrate for synthetic exploration.

The differential reactivity of the C-Br and C-Cl bonds is a critical feature. Generally, a C-Br bond is more reactive than a C-Cl bond in many catalytic cross-coupling reactions. This inherent difference provides a potential pathway for the selective, stepwise functionalization of the molecule. A reaction could be performed at the more reactive C8-bromo position, followed by a subsequent, potentially different, transformation at the less reactive C3-chloro position. This positions this compound as a valuable intermediate for creating a diverse array of 3,8-disubstituted isoquinolinone derivatives, which would be challenging to synthesize through other methods.

Below is a data table with computed properties for the related compound, 8-Bromo-3-chloroisoquinoline, as data for the specific isoquinolin-1(2H)-one is not available in public databases. These values provide an estimation of the physicochemical properties of the target compound.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₅BrClN | PubChem nih.gov |

| Molecular Weight | 242.50 g/mol | PubChem nih.gov |

| XLogP3 | 3.8 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 1 | PubChem nih.gov |

| Rotatable Bond Count | 0 | PubChem nih.gov |

Research Landscape and Challenges in Directed Functionalization of Polyhalogenated Isoquinolinones

The selective functionalization of polyhalogenated heterocycles like this compound presents both significant opportunities and challenges for synthetic chemists. researchgate.netnih.gov The primary challenge lies in achieving high regioselectivity—directing a reaction to a specific halogen-substituted position while leaving others untouched. rsc.org

Modern synthetic methods, particularly transition-metal-catalyzed C-H activation and functionalization, have become powerful tools for modifying heterocyclic cores. nih.govnih.gov However, in a molecule with multiple halogen atoms and C-H bonds, controlling the site of reaction is complex. nih.gov Factors such as the electronic nature of the ring, steric hindrance, and the choice of catalyst and directing group are all critical. researchgate.net

For polyhalogenated systems, the "halogen dance" reaction, where a halogen atom migrates to a different position on the ring under basic conditions, can be an undesired side reaction that complicates product outcomes. Furthermore, achieving selective functionalization often requires careful tuning of reaction conditions (e.g., temperature, solvent, ligands) to exploit the subtle differences in reactivity between different C-X or C-H bonds. epfl.ch Overcoming these hurdles is a key focus of current research, as the ability to precisely and predictably modify complex scaffolds like polyhalogenated isoquinolinones is essential for advancing drug discovery and materials science. nih.govnih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H5BrClNO |

|---|---|

Molecular Weight |

258.50 g/mol |

IUPAC Name |

8-bromo-3-chloro-2H-isoquinolin-1-one |

InChI |

InChI=1S/C9H5BrClNO/c10-6-3-1-2-5-4-7(11)12-9(13)8(5)6/h1-4H,(H,12,13) |

InChI Key |

LJULTOGHZNYIAC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)C(=O)NC(=C2)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 8 Bromo 3 Chloroisoquinolin 1 2h One and Analogues

Strategies for the De Novo Synthesis of the Isoquinolin-1(2H)-one Core

The construction of the fundamental isoquinolin-1(2H)-one skeleton can be achieved through a variety of synthetic approaches, each offering distinct advantages in terms of substrate scope, efficiency, and atom economy.

Cyclization Reactions for Ring Formation

Classical cyclization reactions remain a cornerstone for the synthesis of the isoquinolin-1(2H)-one core. These methods typically involve the formation of a key carbon-carbon or carbon-nitrogen bond to construct the heterocyclic ring.

Bischler−Napieralski Reaction: This reaction involves the intramolecular electrophilic cyclization of β-arylethylamides in the presence of a dehydrating agent, such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃), to yield 3,4-dihydroisoquinolines. These intermediates can then be oxidized to the corresponding isoquinolines. The reaction is particularly effective for arenes bearing electron-donating groups. Two primary mechanisms have been proposed: one involving a dichlorophosphoryl imine-ester intermediate and another proceeding through a nitrilium ion intermediate. The reaction conditions can influence which mechanistic pathway is favored. Microwave-assisted Bischler-Napieralski reactions have been shown to significantly improve yields and reduce reaction times.

Pictet−Spengler Variants: The Pictet–Spengler reaction is a condensation reaction between a β-arylethylamine and an aldehyde or ketone, followed by ring closure. Traditionally carried out under heating with a strong acid catalyst, this reaction is a special case of the Mannich reaction. The driving force is the electrophilicity of the iminium ion formed in situ. While highly effective for electron-rich aromatic systems like indoles, the synthesis of tetrahydroisoquinolines from less nucleophilic phenyl groups requires harsher conditions.

Annulation Reactions: Annulation protocols, which involve the formation of a new ring onto a pre-existing one, have become powerful tools for constructing isoquinolin-1(2H)-one derivatives. These methods often utilize transition-metal catalysis to achieve high efficiency and atom economy.

Recyclization Approaches

An alternative strategy for the synthesis of isoquinolin-1(2H)-ones involves the transformation of pre-existing heterocyclic systems.

From Isochromen-1-ones: Isochromen-1-ones (isocoumarins) can be converted to isoquinolin-1(2H)-ones through a recyclization reaction with primary amines. This approach offers a parallel synthetic route, and the development of synthetic methods for both heterocyclic systems has often progressed in tandem. The reaction involves the replacement of the ring oxygen atom with a nitrogen atom from the amine.

C−H Activation/Annulation Methodologies

Modern synthetic chemistry has increasingly focused on the direct functionalization of C-H bonds, and these methods have been successfully applied to the synthesis of isoquinolin-1(2H)-ones.

Transition-metal-catalyzed C-H activation/annulation has emerged as a highly efficient and atom-economical strategy. This approach typically involves the reaction of a benzamide derivative with an alkyne or other coupling partner. A directing group on the benzamide, often an N-alkoxy or N-amino group, facilitates the regioselective activation of an ortho C-H bond by the metal catalyst. Subsequent insertion of the coupling partner and reductive elimination leads to the formation of the isoquinolin-1(2H)-one ring. Vinyl acetate (B1210297) has been used as a convenient and inexpensive acetylene equivalent in some rhodium(III)-catalyzed C-H activation/annulation processes.

Tandem Reaction Sequences

Tandem or cascade reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, offer significant advantages in terms of efficiency and sustainability. A copper(I)-catalyzed tandem reaction of 2-bromoaryl ketones, terminal alkynes, and acetonitrile (B52724) has been developed to produce highly functionalized isoquinolines.

Catalytic Synthetic Routes

A wide array of transition metals have been employed to catalyze the synthesis of isoquinolin-1(2H)-ones, each offering unique reactivity and selectivity.

Rhodium-catalyzed: Rhodium(III) catalysts are particularly effective for C-H activation/annulation reactions. They can be used with various coupling partners, including alkynes and vinyl esters, to generate a diverse range of isoquinolin-1(2H)-one derivatives.

Palladium-catalyzed: Palladium catalysts have been utilized in C-H activation/annulation reactions of N-methoxybenzamides with 2,3-allenoic acid esters to produce 3,4-dihydroisoquinolin-1(2H)-ones with high regioselectivity. Palladium-catalyzed cross-coupling reactions are also key in alternative synthetic routes that utilize isoquinolin-1(2H)-ones as scaffolds for further functionalization.

Copper-catalyzed: Copper-catalyzed reactions provide a cost-effective alternative for the synthesis of isoquinolin-1(2H)-ones. A ligand/additive/palladium-free copper-mediated coupling/cyclization of 2-iodobenzamide derivatives with terminal alkynes has been reported as a general and practical one-pot approach.

Lewis acid catalysis: Strong Lewis acids are often required for classical cyclization reactions like the Bischler-Napieralski and Pictet-Spengler reactions to promote the formation of the electrophilic species necessary for ring closure.

Regioselective Halogenation Strategies for Isoquinolin-1(2H)-ones

The introduction of halogen atoms at specific positions of the isoquinolin-1(2H)-one core is crucial for modulating the compound's biological activity and for providing handles for further synthetic transformations. While specific methods for the direct regioselective halogenation of the parent isoquinolin-1(2H)-one to yield 8-bromo-3-chloro derivatives are not extensively detailed in the provided search results, general principles of electrophilic aromatic substitution and directed metalation can be inferred.

The regioselectivity of halogenation on the benzene (B151609) ring of the isoquinolin-1(2H)-one system is governed by the directing effects of the existing substituents. The amide functionality within the heterocyclic ring influences the electron density of the aromatic portion. For the synthesis of 8-bromo derivatives, a directing group at a suitable position would be required to favor bromination at the C8 position.

Similarly, the introduction of a chlorine atom at the C3 position would likely involve a different strategy, possibly through the cyclization of a precursor already containing the chloro-substituent or through a nucleophilic substitution reaction on a suitable C3-functionalized isoquinolin-1(2H)-one.

For related quinoline (B57606) systems, various transition-metal-catalyzed C-H functionalization methods have been developed for regioselective halogenation. For instance, iridium-catalyzed C8 borylation of quinolines has been reported, with the resulting boronate ester serving as a precursor for subsequent transformations. Rhodium-catalyzed C8 selenylation and iodination of quinoline N-oxides have also been achieved. While these examples are on the quinoline scaffold, they highlight the potential of directed C-H activation for the regioselective introduction of halogens and other functional groups on related heterocyclic systems.

Direct Halogenation Approaches (Bromination, Chlorination)

Direct halogenation involves the introduction of halogen substituents onto the isoquinoline (B145761) or isoquinolinone ring system. The regioselectivity of these reactions is highly dependent on the reaction conditions and the nature of the halogenating agent.

Bromination: The introduction of a bromine atom at the C-8 position of the isoquinoline ring is a challenging yet achievable transformation. Direct bromination of the electron-poor isoquinoline system often requires harsh conditions and catalysts, and can lead to mixtures of products. researchgate.net A common method involves electrophilic substitution using a brominating agent like N-Bromosuccinimide (NBS) in the presence of a strong acid, such as concentrated sulfuric acid (H₂SO₄). google.comresearchgate.net This approach facilitates the regioselective monobromination of isoquinoline, yielding 5-bromoisoquinoline or 8-bromoisoquinoline depending on the precise conditions. researchgate.net The strong acid protonates the ring nitrogen, further deactivating the pyridine (B92270) ring towards electrophilic attack and directing the substitution to the benzene ring.

| Reagent | Catalyst/Solvent | Position of Bromination | Reference |

| NBS | conc. H₂SO₄ | C-5 or C-8 | google.comresearchgate.net |

| DBI | CF₃SO₃H | C-5 | researchgate.net |

| Br₂ | AlCl₃ | C-5, then C-8 | researchgate.net |

NBS: N-Bromosuccinimide, DBI: N,N'-dibromoisocyanuric acid

Chlorination: Direct chlorination of the isoquinolinone core, particularly at the C-3 position, is less straightforward. The C-3 position is part of the lactam functionality and is less susceptible to direct electrophilic attack. However, reactions like the Vilsmeier-Haack reaction, which involves a chloromethyleniminium salt (Vilsmeier reagent), can be employed to introduce a chloro and a formyl group onto activated heterocyclic systems. semanticscholar.org For instance, 1-aryl-substituted 1,4-dihydro-3(2H)isoquinolinones can be converted to 1-aryl-3-chloroisoquinoline-4-aldehydes via a Vilsmeier-Haack reaction. researchgate.net This indicates that under specific conditions, the isoquinolinone nucleus can be chlorinated at the C-3 position, often with concurrent formylation at C-4.

Halogen Exchange Reactions

Halogen exchange reactions, such as the Finkelstein reaction, provide a pathway to substitute one halogen for another. wikipedia.orgorganic-chemistry.org This method is particularly useful for synthesizing iodo- or fluoro-derivatives from the more readily available chloro- or bromo-compounds. wikipedia.org The classic Finkelstein reaction involves treating an alkyl chloride or bromide with sodium iodide in acetone, where the precipitation of insoluble sodium chloride or bromide drives the equilibrium. wikipedia.orgiitk.ac.in

For aromatic systems like isoquinolinones, this exchange is more challenging and typically requires catalysis. wikipedia.org Copper(I) iodide, often in combination with diamine ligands, has been shown to catalyze the "aromatic Finkelstein reaction," allowing for the substitution of aromatic chlorides and bromides with iodide. wikipedia.org While specific examples for the 8-Bromo-3-chloroisoquinolin-1(2H)-one scaffold are not prevalent in the literature, this methodology presents a potential route. For instance, a hypothetical pathway could involve the synthesis of an 8-bromo-3-iodoisoquinolin-1(2H)-one followed by a copper-catalyzed halogen exchange to introduce chlorine, although this is a less common transformation. The reverse, converting a 3-bromo to a 3-chloro derivative, would be thermodynamically less favorable under standard Finkelstein conditions but might be achievable with specialized catalysts.

| Reaction Type | Reagents | Substrate Type | Key Feature |

| Classic Finkelstein | NaI in Acetone | Alkyl Halides | Driven by precipitation of NaCl/NaBr |

| Aromatic Finkelstein | NaI, Cu(I) catalyst, ligand | Aryl Halides | Requires catalysis for unactivated rings |

Nucleophilic Halogenation (e.g., of N-oxides)

The use of N-oxide derivatives of heterocyclic compounds provides an alternative activation strategy for introducing substituents. The N-oxide group alters the electron distribution in the ring, making certain positions susceptible to nucleophilic attack.

For the synthesis of the 3-chloro moiety, isoquinoline N-oxide serves as a key precursor. Treatment of isoquinoline N-oxide with a chlorinating agent like phosphoryl chloride (POCl₃) or oxalyl chloride can regioselectively introduce a chlorine atom at the C-1 position to yield 1-chloroisoquinoline. acs.org This product is a tautomeric form of 3-chloroisoquinolin-1(2H)-one and exists in equilibrium with it.

Similarly, an 8-bromo substituent can be incorporated via an N-oxide intermediate. 8-Bromoisoquinoline can be oxidized to 8-bromoisoquinoline 2-oxide. Subsequent treatment of this N-oxide with trifluoroacetic anhydride in DMF leads to rearrangement and formation of 8-bromoisoquinolin-1(2H)-one. semanticscholar.org Furthermore, Rh(III)-catalyzed C-H activation has been demonstrated for the C8-bromination of quinoline N-oxides using NBS, a method that could potentially be adapted for isoquinoline N-oxides. acs.org

| Precursor | Reagent(s) | Product |

| Isoquinoline N-oxide | POCl₃ | 1-Chloroisoquinoline |

| 8-Bromoisoquinoline 2-oxide | Trifluoroacetic anhydride / DMF | 8-Bromoisoquinolin-1(2H)-one |

| Quinoline N-oxide | NBS, [RhCp*Cl₂]₂, AgSbF₆ | 8-Bromoquinoline N-oxide |

Synthesis of this compound via Precursor Functionalization

An alternative to direct halogenation is the construction of the isoquinolinone ring from precursors that already contain the required halogen atoms or are functionalized for their later introduction.

Approaches Involving Halogenated Precursors

Ring synthesis methods like the Pomeranz-Fritsch reaction can be adapted to use halogenated starting materials. For example, the synthesis of 8-bromo-7-methoxyisoquinoline has been achieved starting from 2-bromobenzaldehyde. semanticscholar.org The aldehyde is first converted to a Schiff base with an aminoacetal, which is then cyclized under acidic conditions to form the isoquinoline core. This strategy ensures the bromine atom is correctly positioned from the outset.

Another approach involves the cyclization of halogenated phenylacetic acid derivatives. nih.gov For example, a 2-bromo-substituted phenylacetic acid derivative could be condensed with a source of nitrogen and the C-3 carbon to form the 8-bromoisoquinolinone ring.

Sequential Introduction of Halogen Substituents at C-8 and C-3 Positions

The synthesis of the target molecule, this compound, necessitates a strategy for the sequential and regioselective introduction of two different halogens. Based on established reactions, a plausible synthetic route can be proposed:

Bromination at C-8: The synthesis would likely commence with the direct bromination of isoquinoline using NBS in concentrated sulfuric acid to produce 8-bromoisoquinoline. google.com

N-Oxidation: The resulting 8-bromoisoquinoline would then be oxidized using an agent like m-chloroperoxybenzoic acid (m-CPBA) to form 8-bromoisoquinoline N-oxide.

Chlorination and Lactam Formation: The final step would involve reacting the 8-bromoisoquinoline N-oxide with a chlorinating agent such as phosphoryl chloride (POCl₃). This reaction would introduce a chlorine atom at the C-1 position and concurrently form the lactam, yielding the target this compound after tautomerization. acs.org

This sequence strategically utilizes the directing effects of the heterocyclic nitrogen and the N-oxide functionality to control the regiochemistry of each halogenation step.

Green Chemistry Principles in Isoquinolinone Synthesis

Modern synthetic chemistry places increasing emphasis on sustainability and environmentally benign processes. The synthesis of isoquinolinones is an area where green chemistry principles are being actively applied. Key strategies include the use of greener solvents, energy-efficient reaction conditions, and atom-economical transformations. semanticscholar.org

Traditional methods often rely on toxic solvents and harsh reagents. Greener alternatives are being explored, such as using biomass-derived ethanol as a reaction solvent for Rh(III)-catalyzed C-H activation and annulation to form isoquinolinones. This approach operates under mild conditions and avoids the need for stoichiometric external oxidants.

The use of alternative energy sources, such as microwave irradiation and ultrasound, can also contribute to greener syntheses. Microwave-assisted reactions can significantly reduce reaction times and improve yields, often under solvent-free conditions. Similarly, ultrasound has been used to promote the one-pot synthesis of isoquinolin-1(2H)-one derivatives, involving copper-catalyzed C-C and C-N bond formations. These methods often lead to cleaner reactions with easier workups, minimizing waste generation.

| Green Chemistry Approach | Example Application in Isoquinolinone Synthesis | Benefit |

| Benign Solvents | Rh(III)-catalyzed annulation in ethanol | Reduced toxicity and environmental impact |

| Energy Efficiency | Microwave-assisted Vilsmeier-Haack reaction | Significant reduction in reaction time, higher yields |

| Alternative Energy | Ultrasound-assisted one-pot synthesis | Milder conditions, reduced side reactions |

| Atom Economy | C-H activation/annulation reactions | Avoids pre-functionalization, reducing steps and waste |

By integrating these principles, the synthesis of complex molecules like this compound can be made more sustainable and environmentally responsible.

Metal-Free Conditions

Transition-metal-free syntheses have gained prominence as they circumvent the issues associated with toxic and costly metal catalysts. A variety of methods have been developed for the construction of the isoquinolin-1(2H)-one scaffold without the use of metals, leveraging organocatalysts, hypervalent iodine reagents, or tandem reactions. researchgate.net

One notable metal-free approach involves the tandem reaction of arynes with 4,5-disubstituted oxazoles. rsc.orgresearchgate.netbohrium.com This method proceeds through a Diels-Alder reaction followed by a dehydrogenation-aromatization and tautomerization sequence to yield 4-amino isoquinolin-1(2H)-ones in moderate to excellent yields. rsc.orgresearchgate.net This strategy is scalable and provides a facile route to functionalized isoquinolinone derivatives. rsc.org

Another metal-free strategy employs hypervalent iodine(III) reagents, such as (phenyliodonio)sulfamate (PISA), to mediate the intramolecular oxidative cyclization of o-alkenylbenzamide derivatives. beilstein-journals.org This reaction's outcome can be highly chemoselective, yielding different substituted isoquinolinone derivatives depending on the solvent used. beilstein-journals.org For example, a simple, efficient, and practical method for assembling 4-(arylthio)isoquinolin-1(2H)-ones utilizes tert-butyl hydroperoxide (TBHP) to mediate the 1,4-difunctionalization of N-alkylisoquinolinium iodide salts under metal-free conditions. researchgate.net

Furthermore, reusable Lewis acidic ionic liquids (LAILs) have been used as catalysts in the radical-cascade alkylation and cyclization of N-alkyl-N-methacryloyl benzamides with unactivated alkanes to synthesize alkylated isoquinoline-1,3-(2H,4H)-diketones, demonstrating a sustainable and metal-free pathway. nih.gov

| Starting Materials | Reagents/Conditions | Product Type | Key Features |

| Arynes, 4,5-disubstituted oxazoles | Tandem Diels-Alder/dehydrogenation-aromatization | 4-Amino isoquinolin-1(2H)-ones | Facile, scalable, moderate to excellent yields rsc.orgresearchgate.net |

| o-Alkenylbenzamide derivatives | (Phenyliodonio)sulfamate (PISA) | 3- or 4-substituted isoquinolinones | Solvent-dependent chemoselectivity beilstein-journals.org |

| N-alkylisoquinolinium iodide salts, Thiols | tert-Butyl hydroperoxide (TBHP) | 4-(Arylthio)isoquinolin-1(2H)-ones | Readily available materials, operational simplicity researchgate.net |

| N-alkyl-N-methacryloyl benzamides, Alkanes | Lewis acidic ionic liquids (LAILs) | Alkylated isoquinoline-1,3-(2H,4H)-diketones | Sustainable, reusable catalyst nih.gov |

Solvent-Free Reactions

Eliminating solvents from chemical reactions is a key goal of green chemistry, as it reduces waste, cost, and environmental impact. Solvent-free reactions, often facilitated by microwave irradiation, can lead to improved yields and significantly shorter reaction times. nih.gov

For instance, the synthesis of isoquinolinone derivatives has been achieved using microwave irradiation with homophthalic anhydride and anthranilic acid. nih.gov This method provides a rapid and efficient alternative to conventional heating. Similarly, ultrasound has been utilized to promote the synthesis of isoquinolinone derivatives, offering another energy-efficient, solvent-minimal approach. nih.gov These non-conventional energy sources can facilitate reactions that might otherwise require harsh conditions or prolonged heating in high-boiling point solvents.

| Reaction Type | Energy Source | Advantages | Example Starting Materials |

| Cyclization | Microwave Irradiation | Improved yields, shortened reaction times nih.gov | Homophthalic anhydride, Anthranilic acid nih.gov |

| α-Arylation of Ketones | Ultrasound | Rapid access to derivatives, green solvent/solvent-free conditions nih.gov | Ketones, Aryl halides |

Atom Economy and Efficiency Considerations

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical process by calculating the proportion of reactant atoms that are incorporated into the desired final product. jocpr.comacs.org The goal is to design synthetic methods that maximize the incorporation of all materials used in the process, thereby minimizing waste at a molecular level. wordpress.comskpharmteco.com A high atom economy indicates a more sustainable and environmentally friendly reaction, even if the percentage yield is high. jocpr.com

Synthetic strategies with high atom economy are inherently more efficient. These often include:

Addition Reactions: Where all atoms of the reactants are incorporated into the product. The Diels-Alder reaction, a key step in the metal-free synthesis of 4-amino isoquinolin-1(2H)-ones, is an excellent example of a potentially highly atom-efficient reaction. rsc.org

Multicomponent Reactions: The assembly of complex molecules from three or more starting materials in a single step is highly atom-economical. mdpi.com

In contrast, substitution and elimination reactions tend to have poorer atom economy because they generate stoichiometric byproducts that are not incorporated into the final molecule. By focusing on reaction types like cycloadditions and tandem cyclizations, the synthesis of this compound analogues can be designed to be more efficient and produce less chemical waste. acs.org

Chemical Reactivity and Directed Transformations of 8 Bromo 3 Chloroisoquinolin 1 2h One

Reactivity of Halogen Substituents (Bromine and Chlorine)

The presence of both a C-Br bond at the 8-position and a C-Cl bond at the 3-position imparts a dual reactivity to the molecule. The chlorine atom is attached to an sp2-hybridized carbon within the electron-deficient pyridinone ring, influenced by the adjacent carbonyl and ring nitrogen. In contrast, the bromine atom is situated on the benzenoid portion of the fused ring system. This electronic and positional disparity is the basis for the selective transformations discussed below.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing aromatic rings that are rendered electron-deficient by the presence of electron-withdrawing groups. wikipedia.orgfishersci.co.uk In the case of 8-bromo-3-chloroisoquinolin-1(2H)-one, the chlorine atom at the C-3 position is significantly more susceptible to nucleophilic attack than the bromine atom at C-8. This enhanced reactivity is attributed to the activation of the pyridinone ring by the electron-withdrawing lactam carbonyl group.

The mechanism typically proceeds via an addition-elimination pathway, where a nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The presence of electron-withdrawing substituents, particularly those positioned ortho or para to the leaving group, stabilizes this intermediate, thereby facilitating the reaction. wikipedia.orglibretexts.org In this molecule, the C-3 position is ortho to the carbonyl group, which provides the necessary activation for the displacement of the chloride by various nucleophiles such as amines, alkoxides, or thiolates. Conversely, the C-8 position lacks significant activation, making the C-Br bond generally inert to SNAr conditions.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. A general principle governing these reactions is the relative reactivity of aryl halides, which typically follows the order: I > Br > OTf > Cl. wikipedia.org This differential reactivity allows for the selective functionalization of the C-Br bond at the 8-position of this compound while leaving the C-Cl bond at the 3-position intact.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction creates a carbon-carbon bond by coupling an organohalide with an organoboron species, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orgyoutube.com Given the higher reactivity of the C-Br bond, this compound is expected to undergo selective coupling at the C-8 position. This reaction is widely used to synthesize biaryl compounds and other conjugated systems. wikipedia.org

| Entry | Aryl Halide (Analogue) | Coupling Partner | Catalyst / Ligand | Base | Solvent | Product | Yield (%) |

| 1 | 2,5-dibromo-3-hexylthiophene | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene/H₂O | 5-phenyl-2-bromo-3-hexylthiophene | 85 |

| 2 | 2,5-dibromo-3-hexylthiophene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene/H₂O | 2-bromo-3-hexyl-5-(4-methoxyphenyl)thiophene | 82 |

| 3 | Aryl Bromide | Arylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | DMF | Biaryl product | - |

This table presents data for analogous Suzuki-Miyaura reactions on dihalo-substrates to illustrate typical conditions and selectivity for the more reactive halogen. commonorganicchemistry.comnih.gov

Heck Reaction

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.orgyoutube.com This transformation is a versatile method for C-C bond formation. organic-chemistry.org For this compound, the reaction would preferentially occur at the C-8 position, coupling the isoquinolinone core with various alkenes. The reaction typically requires a palladium source, a phosphine (B1218219) ligand (or can be phosphine-free), and a base. organic-chemistry.orgnih.gov

| Entry | Aryl Halide (Analogue) | Alkene | Catalyst | Base | Solvent | Product |

| 1 | Aryl Bromide | Styrene | Pd(OAc)₂ | Et₃N | DMF | Substituted Stilbene |

| 2 | Aryl Bromide | n-Butyl acrylate | Pd(OAc)₂ / P(o-tolyl)₃ | NaOAc | NMP | n-Butyl cinnamate (B1238496) derivative |

| 3 | Chloroarenes | Butyl acrylate | Pd/C | (n-Bu)₃N | [OMIm]BF₄ | Substituted acrylate |

This table illustrates typical conditions for the Heck reaction using various aryl halides as analogues. core.ac.uk

Sonogashira Coupling

The Sonogashira coupling is a reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org It is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. wikipedia.org This reaction is highly effective for synthesizing arylalkynes. When applied to this compound, selective alkynylation at the C-8 position is anticipated, providing a direct route to 8-alkynyl-3-chloroisoquinolin-1(2H)-ones.

| Entry | Aryl Halide (Analogue) | Alkyne | Catalyst System | Base | Solvent | Product | Yield (%) |

| 1 | 8-bromoguanosine | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Amberlite IRA-67 | - | 8-(phenylethynyl)guanosine | High Purity |

| 2 | 6-bromo-3-fluoro-2-cyanopyridine | 1-ethyl-4-ethynylbenzene | Pd(PPh₃)₄ / CuI | Et₃N | THF | 6-((4-ethylphenyl)ethynyl)-3-fluoropicolinonitrile | - |

| 3 | 3-bromo-cyclopentane-1,2-dione enolate | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Et₃N | 3-(phenylethynyl)-cyclopentane-1,2-dione enol | 93 |

This table shows representative Sonogashira coupling reactions on bromo-substituted heterocyclic and organic compounds, demonstrating the conditions applicable for such transformations. sci-hub.senih.govsoton.ac.uk

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds by reacting an aryl halide with an amine in the presence of a base. wikipedia.orglibretexts.org This reaction has become a cornerstone of modern synthetic chemistry for preparing aryl amines. wikipedia.org For the title compound, selective amination at the C-8 position can be achieved, allowing for the introduction of primary or secondary amines while preserving the C-3 chlorine for subsequent modifications.

| Entry | Aryl Halide (Analogue) | Amine | Catalyst / Ligand | Base | Solvent | Product |

| 1 | 2-bromo-13α-estrone 3-methyl ether | Aniline | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 2-anilino-13α-estrone 3-methyl ether |

| 2 | Aryl Bromide | Primary/Secondary Amine | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | Aryl Amine |

| 3 | Heteroaryl Halide | Primary/Secondary Amine | [(CyPF-tBu)PdCl₂] | K₃PO₄ | t-AmylOH | Heteroaryl Amine |

This table provides examples of Buchwald-Hartwig amination on bromo-substituted aromatic systems, illustrating the general conditions for C-N bond formation. nih.govbeilstein-journals.orgorganic-chemistry.org

Reductive Dehalogenation

Reductive dehalogenation allows for the selective removal of halogen substituents. The difference in reactivity between C-Br and C-Cl bonds can be exploited for selective monodehalogenation. Catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst under neutral conditions is a common method for this transformation. organic-chemistry.org Aryl bromides are typically reduced more readily than aryl chlorides. organic-chemistry.org Therefore, treatment of this compound with H₂ gas over a Pd/C catalyst under controlled conditions is expected to yield 3-chloroisoquinolin-1(2H)-one. More forcing conditions would be required to remove the chlorine atom.

Directed Functionalization at Peripheral Positions

Beyond transformations at the halogenated sites, the isoquinolin-1(2H)-one core allows for directed functionalization at specific C-H bonds.

C-H Functionalization (e.g., C-4, C-8 positions)

Direct C-H functionalization is a powerful strategy that avoids the need for pre-functionalized substrates. While the C-8 position in the title compound is already brominated, the C-4 position is a prime site for directed C-H functionalization. Research on the isoquinolin-1(2H)-one scaffold has demonstrated that various groups can be introduced at the C-4 position. researchgate.netresearchgate.net

For instance, palladium-catalyzed C-4 site-selective C-H difluoroalkylation of isoquinolin-1(2H)-ones with reagents like ethyl bromodifluoroacetate has been reported. researchgate.net This reaction proceeds through a radical pathway and provides an efficient method to install difluoroacetate (B1230586) moieties. researchgate.net Other C-4 functionalizations reported on the parent scaffold include amination, arylation, halogenation, and sulfenylation. researchgate.netresearchgate.net These precedents suggest that this compound could undergo similar C-H functionalization at its C-4 position, offering an alternative route to introduce substituents without involving the halogen atoms.

Alkylation Reactions (e.g., C-4 alkylation)

The direct alkylation of the C-4 position of isoquinolines and their derivatives is a valuable transformation. One reported method for C-4 alkylation of isoquinolines involves a metal-free, acid-catalyzed reaction with vinyl ketones. nih.govacs.org This strategy proceeds via a temporary dearomatization of the isoquinoline (B145761) ring. nih.gov The reaction is tolerant of substituents at various positions on the isoquinoline core, suggesting its potential applicability to this compound. nih.gov This method provides access to C-4 alkylated products that contain a carbonyl group, which can serve as a handle for further synthetic manipulations. nih.gov Additionally, regioselective N- and O-alkylation of the isoquinolin-1-one lactam system can be achieved under specific conditions, such as the Mitsunobu reaction, offering further avenues for derivatization. researchgate.netrsc.org

Arylation Reactions

While specific studies on the arylation of this compound are not extensively documented, the reactivity of similar isoquinoline and quinoline (B57606) systems provides a strong basis for predicting its behavior in cross-coupling reactions. Palladium-catalyzed reactions are a cornerstone of C-C bond formation and have been successfully applied to the arylation of related heterocyclic compounds. nih.govnih.govnih.gov

It is anticipated that the bromine atom at the C-8 position would be the more reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, compared to the chlorine atom at the C-3 position. This selectivity is based on the general trend of halide reactivity in such catalytic cycles (I > Br > Cl). Therefore, arylation would likely occur selectively at the C-8 position.

A plausible synthetic route would involve the palladium-catalyzed coupling of an enolate with an ortho-functionalized aryl halide, which upon cyclization would yield the isoquinoline skeleton. nih.gov This methodology has proven effective for a wide array of substituents, including those that lead to electron-deficient isoquinolines. nih.gov

Table 1: Predicted Conditions for Arylation of this compound

| Reaction Type | Catalyst | Ligand | Base | Solvent | Probable Site of Reaction |

| Suzuki Coupling | Pd(OAc)₂ or Pd(PPh₃)₄ | PPh₃ or SPhos | K₂CO₃ or Cs₂CO₃ | Toluene/H₂O or Dioxane | C-8 |

| Buchwald-Hartwig | Pd₂(dba)₃ | BINAP or Xantphos | NaOtBu or K₃PO₄ | Toluene or Dioxane | C-8 |

Sulfenylation and Sulfuration Reactions (e.g., C-4 sulfenylation)

The C-4 position of the isoquinolin-1(2H)-one core is nucleophilic and susceptible to electrophilic substitution. An efficient iodine-catalyzed sulfuration at this position has been reported for various isoquinolin-1(2H)-ones using ethyl sulfinates. rsc.org This method provides a direct route to C-4 thioether-substituted isoquinolin-1(2H)-ones in moderate to excellent yields. rsc.org

The reaction is tolerant of a range of functional groups on both the nitrogen atom and the benzene (B151609) ring of the isoquinoline scaffold. rsc.org This transformation is significant as it introduces a sulfur functionality, which is a key component in many biologically active molecules.

Table 2: Iodine-Catalyzed C-4 Sulfenylation of Isoquinolin-1(2H)-ones

| Substrate | Sulfenylating Agent | Catalyst | Solvent | Yield |

| N-substituted isoquinolin-1(2H)-one | Ethyl sulfinate | Iodine (I₂) | Not specified | Moderate to Excellent |

Amination Reactions

Direct amination of this compound has not been specifically detailed in the available literature. However, related transformations on quinoline and isoquinoline scaffolds suggest potential pathways. Copper-catalyzed amidation of 8-methylquinolines has been achieved via C(sp³)–H activation, providing a route to quinolin-8-ylmethanamine (B184975) derivatives. rsc.org Furthermore, copper(I)-catalyzed radical carboamination of 8-aminoquinoline-oriented buteneamides has been developed for the synthesis of β-lactams. nih.govresearchgate.net

These examples highlight the utility of copper catalysis in forming C-N bonds in quinoline systems. It is plausible that similar copper-catalyzed methods could be adapted for the amination of this compound, likely targeting the C-8 position via nucleophilic aromatic substitution of the bromide.

Other Functional Group Interconversions (e.g., oxidation, reduction)

The functional groups present in this compound can undergo various interconversions. For instance, the chloro group at the 3-position can potentially be converted to a hydroxyl group, as evidenced by the existence of 8-bromo-3-hydroxyisoquinoline, a key intermediate in pharmaceutical research. chemimpex.com This transformation would likely proceed through nucleophilic substitution.

Regarding oxidation, iodine-catalyzed multiple C-H bond functionalization of isoquinolines with methylarenes can lead to the formation of isoquinoline-1,3,4(2H)-triones. rsc.orgdntb.gov.ua This suggests that the isoquinolinone ring system is susceptible to oxidation under specific conditions.

Reduction of the isoquinolinone moiety would likely affect the lactam functionality. While specific reduction protocols for this molecule are not reported, catalytic hydrogenation or treatment with powerful reducing agents like lithium aluminum hydride could potentially reduce the carbonyl group and/or the aromatic system, depending on the reaction conditions.

Mechanistic Studies of Key Transformations

Proposed Reaction Mechanisms (e.g., iodine-catalyzed reactions)

The iodine-catalyzed sulfuration of isoquinolin-1(2H)-ones at the C-4 position is proposed to proceed through a mechanism involving the electrophilic activation of the sulfur reagent by iodine. rsc.org A plausible pathway begins with the reaction of ethyl sulfinate with iodine to generate a more electrophilic sulfur species. This electrophile is then attacked by the electron-rich C-4 position of the isoquinolin-1(2H)-one. Subsequent deprotonation and rearomatization of the ring system would then afford the C-4 sulfenylated product.

Role of Catalysts and Reagents in Reaction Selectivity

In the directed transformations of this compound, the choice of catalyst and reagents is crucial for achieving the desired selectivity.

In palladium-catalyzed arylation reactions , the catalyst-ligand system plays a pivotal role in determining the efficiency and selectivity of the cross-coupling. The higher reactivity of the C-Br bond over the C-Cl bond in oxidative addition to the palladium(0) center is the primary determinant for the predicted C-8 selectivity.

For the iodine-catalyzed C-4 sulfenylation , iodine acts as a catalyst to activate the sulfenylating agent. The inherent nucleophilicity of the C-4 position of the isoquinolin-1(2H)-one ring dictates the high regioselectivity of this reaction.

In potential amination reactions , the choice of a copper catalyst would be based on its known efficacy in promoting C-N bond formation with aryl halides. The selectivity would again be expected to favor substitution at the more reactive C-8 position.

Ultimately, the interplay between the inherent reactivity of the substrate's different positions and the specific properties of the chosen catalytic system governs the outcome and selectivity of the functionalization reactions.

Investigation of Reaction Intermediates

The study of reaction intermediates is crucial for understanding the mechanistic pathways of chemical transformations involving this compound. While direct experimental evidence for the intermediates of this specific compound is not extensively detailed in publicly available literature, insights can be drawn from analogous reactions of substituted isoquinolines and isoquinolinones. The reactivity of this compound is largely dictated by the electrophilic and nucleophilic centers within the molecule, as well as the potential for the formation of various transient species under different reaction conditions.

In the synthesis of substituted isoquinolines, which share the core heterocyclic structure, the formation of eneamido anion intermediates has been proposed. nih.gov These intermediates can be subsequently trapped by various electrophiles to yield a diverse array of substituted products. nih.gov This suggests that under basic conditions, deprotonation of the N-H bond in this compound could potentially lead to an analogous anionic intermediate, which would be a key species in its functionalization.

Furthermore, in the synthesis of isoquinolinone derivatives, the involvement of iodane (B103173) and nitrenium ion intermediates has been reported. beilstein-journals.orgnih.gov These reactive species are typically generated through the reaction of a precursor with a hypervalent iodine reagent. beilstein-journals.orgnih.gov Although not a direct reaction of this compound itself, this highlights the potential for nitrogen-centered reactive intermediates in the broader class of isoquinolinone compounds.

The presence of halogen substituents, specifically bromine at the C8 position and chlorine at the C3 position, also opens up avenues for the formation of organometallic intermediates. For instance, in transition-metal-catalyzed cross-coupling reactions, oxidative addition of the C-Br or C-Cl bond to a low-valent metal center is a common initial step. This would generate an organometallic intermediate where the isoquinolinone moiety is bonded to the metal. Subsequent reductive elimination would then lead to the final coupled product. The relative reactivity of the C-Br versus the C-Cl bond would influence the regioselectivity of such transformations, with the C-Br bond generally being more reactive towards oxidative addition.

Radical intermediates could also play a role in certain transformations of this compound, particularly under photochemical or radical-initiating conditions. Homolytic cleavage of the C-Br or C-Cl bond could generate the corresponding isoquinolinonyl radical. However, control experiments in some isoquinolinone syntheses have suggested that radical intermediates are not always involved. nih.gov

To provide a clearer picture of potential intermediates, the following table summarizes hypothetical intermediates that could be formed from this compound based on known reactivity patterns of similar compounds.

| Intermediate Type | Proposed Structure/Description | Potential Generating Reaction | Supporting Analogy |

| Anionic Intermediate | N-deprotonated this compound | Reaction with a strong base | Formation of eneamido anions in isoquinoline synthesis nih.gov |

| Organometallic Intermediate | Isoquinolinone moiety attached to a transition metal (e.g., Pd, Cu) | Oxidative addition in cross-coupling reactions | Common mechanism in transition-metal-catalyzed reactions of aryl halides |

| Radical Intermediate | 8-bromo-3-chloro-1-oxo-1,2-dihydroisoquinolinyl radical | Photochemical reaction or use of radical initiators | General principle of radical chemistry |

| Nitrenium-like Ion | A transient species with a positive charge on the nitrogen atom | Reaction with specific oxidizing agents | Proposed in the synthesis of other isoquinolinone derivatives beilstein-journals.orgnih.gov |

It is important to emphasize that the intermediates listed above are largely hypothetical for this compound and are based on mechanistic studies of related compound classes. Detailed experimental and computational studies would be necessary to definitively identify and characterize the reaction intermediates involved in the specific transformations of this compound.

Despite extensive research, there is a notable scarcity of publicly available scientific literature detailing the specific applications of This compound in advanced chemical synthesis and materials science as outlined. The existing body of research predominantly focuses on the related compound, 8-bromo-3-chloroisoquinoline, and the broader class of isoquinoline and isoquinolinone derivatives.

Therefore, a detailed article focusing solely on the advanced applications of the this compound scaffold, as per the specified outline, cannot be generated at this time due to the lack of specific research findings, data, and examples in the requested areas.

General synthetic strategies and applications of the broader isoquinolinone class are well-documented. These compounds are recognized as valuable intermediates in organic synthesis due to their versatile reactivity, often employed in the construction of complex heterocyclic systems and as scaffolds in medicinal chemistry. nih.govpharmaguideline.comnih.govorganic-chemistry.org Methodologies such as the Bischler-Napieralski and Pictet-Spengler reactions are fundamental to the synthesis of the isoquinoline core. pharmaguideline.com Furthermore, various modern catalytic methods, including palladium-catalyzed cross-coupling reactions, have been developed to create highly substituted isoquinoline and isoquinolinone derivatives. nih.govorganic-chemistry.org

In the realm of materials science, halogenated organic compounds, in general, are explored for their potential in creating novel materials with enhanced properties. chemimpex.com The presence of halogen atoms can influence supramolecular assembly through halogen bonding, a non-covalent interaction that plays a role in crystal engineering and the development of functional materials. nih.govnih.govresearchgate.netmdpi.com Additionally, conjugated heterocyclic systems are foundational to the development of organic semiconductors. sigmaaldrich.comsigmaaldrich.com

However, without specific studies on This compound , any discussion of its role in the following areas would be speculative:

Advanced Applications in Chemical Synthesis Utilizing the 8 Bromo 3 Chloroisoquinolin 1 2h One Scaffold

Exploitation in Materials Science

Components in Advanced Functional Materials

Further research and publication of studies specifically investigating the synthetic utility and material properties of 8-Bromo-3-chloroisoquinolin-1(2H)-one are required to provide the detailed, informative, and scientifically accurate content requested.

Development of Chemical Probes and Tags (non-biological activity focus)

The utility of the this compound scaffold extends into the theoretical design of specialized chemical tools, such as probes and tags for applications outside of biological systems. The inherent reactivity of the bromine and chlorine substituents, combined with the stable isoquinolinone core, provides a versatile platform for the synthesis of molecules with tailored properties for materials science and chemical synthesis. However, a comprehensive review of current scientific literature reveals a significant gap in dedicated research utilizing this compound specifically for the development of non-biological chemical probes and tags.

While the broader class of isoquinoline (B145761) and isoquinolinone derivatives has been investigated for fluorescent properties and as components of chemical sensors, specific studies focusing on the 8-bromo-3-chloro substituted variant for these non-biological applications are not readily found in published research. The functional handles at the 3- and 8-positions present clear opportunities for synthetic elaboration. For instance, the chloro group can be displaced through nucleophilic substitution, and the bromo group is amenable to various cross-coupling reactions. These reactions could be employed to append fluorophores, chromophores, or reactive groups for tagging other molecules or materials.

The potential applications for such derivatives are numerous. In materials science, probes derived from this scaffold could theoretically be developed to detect specific metal ions or changes in the local chemical environment within a polymer matrix. As chemical tags, derivatives could be synthesized to possess unique spectroscopic signatures, allowing for the tracking and quantification of molecules during complex chemical transformations.

Despite this potential, there is a lack of specific, published research findings to populate a detailed discussion or data tables on the use of this compound for these purposes. The development of chemical probes and tags from this particular scaffold remains a largely unexplored area of research. Future investigations would be necessary to synthesize and characterize such molecules and to evaluate their efficacy in non-biological systems.

Spectroscopic and Structural Elucidation in Research Contexts

Advanced Spectroscopic Characterization of Novel Derivatives

Spectroscopic methods are paramount in determining the molecular structure of newly synthesized compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS) provide complementary information about the connectivity of atoms, the types of functional groups present, and the precise molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

For instance, the protons on the aromatic ring would typically appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic current. The position of the bromine and chlorine atoms would further influence the chemical shifts of the adjacent protons. The N-H proton of the lactam moiety would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

Similarly, the ¹³C NMR spectrum would show a unique signal for each carbon atom, with their chemical shifts indicating their electronic environment. The carbonyl carbon of the lactam ring would be expected to resonate at a significantly downfield position (typically δ 160-180 ppm).

Illustrative ¹H NMR Data for a Substituted Isoquinolin-1(2H)-one Derivative:

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | 8.25 | d | 7.8 |

| H-6 | 7.60 | t | 7.5 |

| H-7 | 7.75 | t | 7.6 |

| H-8 | 8.10 | d | 8.0 |

| H-4 | 6.50 | s | - |

| N-H | 11.5 | br s | - |

Note: This is a hypothetical data table for illustrative purposes and does not represent the actual spectrum of 8-Bromo-3-chloroisoquinolin-1(2H)-one.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which are characteristic of the bonds present.

In the case of this compound, the IR spectrum would be expected to show several key absorption bands. The most prominent of these would be the strong absorption due to the C=O (carbonyl) stretching vibration of the lactam ring, typically appearing in the range of 1650-1680 cm⁻¹. The N-H stretching vibration of the lactam would be observed as a broad band in the region of 3100-3300 cm⁻¹.

Furthermore, the C=C stretching vibrations of the aromatic rings would give rise to a series of sharp bands between 1450 and 1600 cm⁻¹. The C-Cl and C-Br stretching vibrations would be found in the fingerprint region of the spectrum, typically below 800 cm⁻¹. While the IR spectrum of isoquinoline (B145761) itself shows characteristic absorptions for the aromatic system, the presence of the lactam functionality and the halogen substituents in this compound would lead to a more complex and informative spectrum. nist.gov

Characteristic IR Absorption Bands for Isoquinolin-1(2H)-one Derivatives:

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H (lactam) | Stretch | 3100-3300 (broad) |

| C-H (aromatic) | Stretch | 3000-3100 |

| C=O (lactam) | Stretch | 1650-1680 (strong) |

| C=C (aromatic) | Stretch | 1450-1600 |

| C-Cl | Stretch | 600-800 |

| C-Br | Stretch | 500-600 |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the exact molecular weight of a compound and, consequently, its molecular formula. HRMS can measure the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or five decimal places).

For this compound, HRMS would provide the exact mass of the molecular ion. The presence of bromine and chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum. libretexts.orglibretexts.org Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Chlorine has two isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This would lead to a cluster of peaks for the molecular ion, with the relative intensities of the M, M+2, and M+4 peaks being indicative of the presence of one bromine and one chlorine atom. ulethbridge.ca By comparing the experimentally measured exact mass with the calculated mass for the proposed molecular formula (C₉H₅BrClNO), the elemental composition can be confirmed with a high degree of confidence.

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide invaluable information about the structure of a molecule in solution or in the gas phase, X-ray crystallography offers the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.gov

Conformational Analysis and Molecular Geometry

A single-crystal X-ray diffraction study of a suitable crystal of this compound would provide a wealth of structural information. It would confirm the connectivity of the atoms and provide precise bond lengths, bond angles, and torsion angles. This data would reveal the planarity of the isoquinolin-1(2H)-one ring system and the orientation of the bromine and chlorine substituents.

For example, in the crystal structure of a related compound, 3-(3-Bromobenzyl)isoquinolin-1(2H)-one , the analysis revealed the dihedral angle between the two ring systems. nih.govnih.gov Similarly, for this compound, X-ray crystallography would definitively establish the relative positions of the substituents and any deviations from ideal geometry caused by steric strain or electronic effects.

Illustrative Crystallographic Data for a Substituted Isoquinolin-1(2H)-one Derivative:

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| β (°) | 105.2 |

| Volume (ų) | 1005 |

| Z | 4 |

Note: This is a hypothetical data table for illustrative purposes.

Intermolecular Interactions (e.g., halogen bonding, hydrogen bonding)

Beyond the structure of a single molecule, X-ray crystallography provides crucial insights into how molecules pack together in the crystal lattice. This is governed by a variety of intermolecular interactions, including hydrogen bonding and, in this case, potentially halogen bonding.

The N-H group of the lactam in this compound would be a strong hydrogen bond donor, while the carbonyl oxygen would be a strong hydrogen bond acceptor. It is highly likely that in the solid state, molecules would be linked into chains or more complex networks via N-H···O=C hydrogen bonds. The crystal structure of 3-(3-Bromobenzyl)isoquinolin-1(2H)-one, for instance, shows molecules linked into centrosymmetric pairs by N-H···O hydrogen bonds. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy would provide information about the hydrogen atoms attached to the isoquinolinone core. The spectrum is expected to show distinct signals for the aromatic protons. Due to the substitution pattern, complex splitting patterns (doublets, triplets, or doublet of doublets) would be anticipated, arising from spin-spin coupling between adjacent protons on the benzene (B151609) and pyridine (B92270) rings. The chemical shifts of these protons would be influenced by the electron-withdrawing effects of the bromine, chlorine, and carbonyl groups.

¹³C NMR spectroscopy would complement the proton NMR data by providing information on the carbon skeleton. The spectrum would be expected to show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbon (C1) would appear at a significantly downfield chemical shift, typically in the range of 160-180 ppm. The carbons attached to the bromine (C8) and chlorine (C3) atoms would also exhibit characteristic chemical shifts, influenced by the electronegativity of the halogens.

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the compound. The nominal molecular weight of this compound is approximately 258.9 g/mol . High-resolution mass spectrometry (HRMS) would provide a more precise mass measurement, confirming the elemental composition. The mass spectrum would also display a characteristic isotopic pattern due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which would be a key indicator for the presence of these halogens in the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy would be useful for identifying the functional groups present in the molecule. A strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the lactam group would be expected in the region of 1650-1700 cm⁻¹. Other characteristic bands would include C-N stretching, C-H aromatic stretching, and vibrations associated with the C-Br and C-Cl bonds.

| Spectroscopic Technique | Predicted Key Features for this compound |

| ¹H NMR | Aromatic proton signals with complex splitting patterns. |

| ¹³C NMR | Downfield signal for the carbonyl carbon (C1); signals for carbons attached to bromine and chlorine. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight; characteristic isotopic pattern for bromine and chlorine. |

| Infrared (IR) Spectroscopy | Strong C=O stretching absorption for the lactam group. |

Chromatographic Methods for Purity Assessment and Isolation of Reaction Products

Chromatographic techniques are essential for the purification of synthetic products and the assessment of their purity. For a compound like this compound, both column chromatography and High-Performance Liquid Chromatography (HPLC) would be suitable methods.

Column Chromatography: For the preparative scale isolation of this compound from a reaction mixture, column chromatography using silica (B1680970) gel as the stationary phase would be a standard approach. The choice of eluent (mobile phase) would be critical for achieving good separation. A solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexane, would likely be effective. The progress of the separation would be monitored by Thin-Layer Chromatography (TLC), allowing for the collection of fractions containing the pure product.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique for assessing the purity of a compound and can also be used for preparative purification. For purity assessment, a reversed-phase HPLC method would be appropriate. This would typically involve a C18 column as the stationary phase and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of an acid (e.g., trifluoroacetic acid) to improve peak shape. The compound would be detected using a UV detector, as the isoquinolinone core is chromophoric. The purity would be determined by the relative area of the main peak in the chromatogram.

| Chromatographic Method | Application | Typical Stationary Phase | Typical Mobile Phase |

| Column Chromatography | Isolation and purification of the compound from reaction mixtures. | Silica Gel | Gradient of ethyl acetate in hexane. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and analytical separation. | C18 (Reversed-Phase) | Water/Acetonitrile or Water/Methanol gradient. |

| Thin-Layer Chromatography (TLC) | Monitoring reaction progress and column chromatography fractions. | Silica Gel | Hexane/Ethyl Acetate mixtures. |

In the absence of specific literature, the development of optimal chromatographic conditions for this compound would require empirical investigation, starting with standard conditions used for similar heterocyclic compounds.

Computational and Theoretical Investigations of 8 Bromo 3 Chloroisoquinolin 1 2h One

Prediction of Reactivity and Selectivity

A primary goal of computational chemistry is to predict how a molecule will behave in a chemical reaction. By analyzing the electronic structure, it is possible to identify the most reactive sites within the molecule and anticipate the selectivity of its reactions.

Frontier Molecular Orbital (FMO) theory is a powerful model used to explain and predict chemical reactivity. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. taylorandfrancis.comyoutube.com The energy and spatial distribution of these two orbitals are critical in determining the molecule's behavior.

HOMO (Highest Occupied Molecular Orbital): This orbital acts as the electron donor. Regions of the molecule with a high HOMO density are susceptible to attack by electrophiles. The energy of the HOMO (EHOMO) is related to the molecule's ionization potential and indicates its nucleophilicity. taylorandfrancis.com

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as the electron acceptor. Regions with high LUMO density are prone to attack by nucleophiles. The energy of the LUMO (ELUMO) is related to the electron affinity and indicates the molecule's electrophilicity. youtube.com

The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability. A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. taylorandfrancis.com For 8-Bromo-3-chloroisoquinolin-1(2H)-one, FMO analysis would help identify which parts of the molecule are more likely to donate or accept electrons in a reaction.

The Molecular Electrostatic Potential (MEP or EPS) surface provides a visual representation of the charge distribution within a molecule. researchgate.net It is plotted on the molecule's electron density surface, using a color scale to indicate regions of different electrostatic potential.

Negative Regions (Red/Yellow): These areas are electron-rich and correspond to sites that are attractive to electrophiles. In this compound, these would likely be located around the electronegative oxygen and nitrogen atoms. mdpi.comyoutube.com

Positive Regions (Blue): These areas are electron-poor and represent sites susceptible to nucleophilic attack. For this molecule, positive potential would be expected around the hydrogen atom attached to the nitrogen. mdpi.comyoutube.com

Neutral Regions (Green): These areas have a relatively neutral potential.

The EPS map is an invaluable tool for predicting non-covalent interactions, such as hydrogen bonding, and for identifying the most probable sites for chemical reactions. researchgate.net

Mechanistic Pathways Elucidation

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, researchers can identify the reactants, products, intermediates, and, most importantly, the transition states. mdpi.com DFT calculations are frequently used to determine the geometries of transition states and calculate the activation energy barriers associated with different reaction pathways.

For this compound, theoretical studies could investigate the mechanisms of key reactions, such as nucleophilic substitution at the chlorine-bearing carbon or cross-coupling reactions involving the bromine atom. By comparing the activation energies of competing pathways, chemists can predict which product is most likely to form under specific conditions, guiding the design of synthetic routes.

Transition State Analysis

No specific studies detailing the transition state analysis for reactions involving this compound were found. Transition state analysis is a computational method used to determine the energy barrier of a chemical reaction and the geometry of the transition state structure. This type of analysis would be crucial for understanding the kinetics and mechanism of reactions such as nucleophilic substitution or cross-coupling involving this molecule. However, at present, such specific computational data for this compound has not been reported.

Reaction Coordinate Mapping

Similarly, there is no available research that maps the reaction coordinates for any chemical transformation of this compound. Reaction coordinate mapping, which illustrates the energy profile of a reaction from reactants to products through the transition state, provides valuable insights into the reaction mechanism. The absence of such studies indicates a gap in the detailed mechanistic understanding of the reactivity of this specific compound.

Conformational Analysis and Tautomerism Studies

While the tautomeric equilibrium between lactam and lactim forms is a known characteristic of isoquinolin-1(2H)-ones, specific computational or experimental studies determining the conformational preferences and tautomeric equilibrium of this compound are not available.

In a broader context, studies on other substituted isoquinoline (B145761) derivatives have utilized methods like NMR spectroscopy and computational chemistry to investigate tautomeric equilibria. nih.gov These studies often reveal that the equilibrium can be influenced by substituent effects and the solvent. nih.gov For instance, the relative stability of the amide (lactam) and enol (lactim) forms can be finely tuned by the electronic nature of the substituents. nih.gov However, without specific studies on this compound, any discussion of its conformational or tautomeric behavior would be speculative.

Below is a hypothetical data table illustrating the kind of information that would be generated from such studies, but it is important to note that the values are for illustrative purposes only and are not based on published data for this compound.

Hypothetical Tautomeric Equilibrium Data

| Tautomer | Solvent | Calculated Relative Energy (kcal/mol) | Predicted Population (%) |

|---|---|---|---|

| Lactam | Gas Phase | 0.00 | 95 |

| Lactim | Gas Phase | +2.50 | 5 |

| Lactam | DMSO | 0.00 | 90 |

Future Research Perspectives and Unexplored Avenues for 8 Bromo 3 Chloroisoquinolin 1 2h One

Development of Novel and More Efficient Synthetic Strategies

While classical methods for constructing the isoquinoline (B145761) core exist, future research will likely focus on developing more sustainable, efficient, and versatile synthetic routes to 8-Bromo-3-chloroisoquinolin-1(2H)-one and its derivatives. rsc.orgrsc.org Modern synthetic methodologies offer significant advantages over traditional approaches, which often require harsh conditions and may lack atom economy. rsc.org

Key areas for future synthetic development include:

Transition-Metal-Catalyzed C-H Activation: Recent advancements in C-H activation and annulation reactions, often catalyzed by metals like rhodium, palladium, or ruthenium, provide a powerful, atom-economical pathway to substituted isoquinolines and isoquinolinones. ijpsjournal.combohrium.comresearchgate.net Future work could focus on designing a synthesis that constructs the halogenated isoquinolinone core in a single step from simpler, readily available precursors, avoiding multi-step sequences that are common in traditional methods.

Photocatalysis and Electrosynthesis: The use of visible-light photocatalysis and electrochemical methods is a rapidly growing area in organic synthesis, offering green and mild reaction conditions. rsc.org Research into photocatalytic or electrochemical cyclization reactions could lead to novel, energy-efficient pathways for synthesizing the target compound.

Domino and One-Pot Reactions: Designing cascade or domino reactions, where multiple bond-forming events occur in a single operation, can significantly improve synthetic efficiency. bohrium.comnih.gov Future strategies could aim to combine the formation of the isoquinolinone ring system and the introduction of the bromo and chloro substituents into a single, streamlined process.

A comparative overview of potential synthetic paradigms is presented in Table 1.

| Synthetic Strategy | Potential Advantages | Key Research Challenges | Relevant Catalyst Systems |

|---|---|---|---|

| Traditional Multi-Step Synthesis | Well-established procedures for related structures. | Low overall yield, harsh conditions, poor atom economy. rsc.org | Strong acids (e.g., Bischler-Napieralski). ijpsjournal.com |

| Transition-Metal-Catalyzed C-H Annulation | High atom economy, functional group tolerance, access to diverse derivatives. ijpsjournal.com | Catalyst cost and sensitivity, regioselectivity control. | Palladium (Pd), Rhodium (Rh), Ruthenium (Ru). ijpsjournal.comresearchgate.net |

| Photocatalytic Cyclization | Mild, environmentally benign conditions, novel reactivity. rsc.org | Substrate scope limitations, optimization of photocatalyst and light source. | Organic dyes (e.g., Eosin Y), Iridium (Ir) or Ruthenium (Ru) complexes. rsc.org |

| Flow Chemistry Synthesis | Enhanced safety, scalability, precise control over reaction parameters. mdpi.com | Initial setup cost, potential for clogging with solid byproducts. | Immobilized catalysts, tube-in-tube reactors for gaseous reagents. |

Exploration of Unprecedented Chemical Transformations

The this compound scaffold is rich in functionality, offering multiple sites for subsequent chemical modification. A significant avenue for future research is the exploration of selective and novel chemical transformations to generate a library of unique derivatives.

Selective Cross-Coupling Reactions: The presence of both a C-Br bond at the 8-position and a C-Cl bond at the 3-position presents an opportunity for selective functionalization. Due to the generally higher reactivity of C-Br bonds in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), it should be possible to selectively modify the 8-position while leaving the 3-chloro substituent intact. Subsequent modification at the C-3 position could then be explored under more forcing conditions, allowing for the stepwise introduction of different functional groups.

Functionalization of the Lactam Moiety: The N-H bond of the isoquinolinone ring is amenable to a variety of chemical transformations, including N-alkylation, N-arylation, and acylation. These modifications can significantly alter the steric and electronic properties of the molecule, providing access to a wide range of new compounds.

Novel Halogenation Chemistry: Beyond serving as handles for cross-coupling, the halogen atoms themselves could be starting points for more unusual transformations. For example, research could explore metal-free remote C-H halogenation techniques to introduce additional halogen atoms at specific positions on the quinoline (B57606) ring system, a strategy that has been successfully applied to other quinoline derivatives. rsc.org